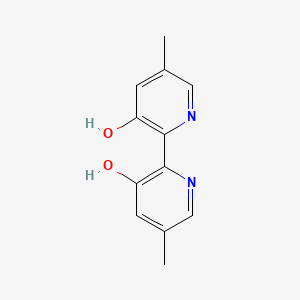
2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol is an organic compound belonging to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a single bond, with methyl groups at the 5 and 5’ positions and hydroxyl groups at the 3 and 3’ positions. This compound is widely used in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then methylated at the 5 and 5’ positions.
Methylation: The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted bipyridines, depending on the reagents and conditions used.
Applications De Recherche Scientifique
5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in the study of DNA-binding interactions and as a probe for detecting specific biomolecules.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s ability to chelate metal ions makes it a valuable tool in studying metal-mediated biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Lacks the methyl and hydroxyl groups, making it less sterically hindered and more flexible in forming complexes.
4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups at the 4 and 4’ positions, affecting its electronic properties.
1,10-Phenanthroline: A related compound with a different ring structure, offering different coordination chemistry properties.
Uniqueness
5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol is unique due to the presence of both methyl and hydroxyl groups, which influence its steric and electronic properties. These modifications enhance its ability to form stable complexes with metal ions and make it a versatile compound in various applications.
Propriétés
Numéro CAS |
137320-28-6 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-(3-hydroxy-5-methylpyridin-2-yl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-9(15)11(13-5-7)12-10(16)4-8(2)6-14-12/h3-6,15-16H,1-2H3 |
Clé InChI |
FZWDUIJXEGEWOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C2=C(C=C(C=N2)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


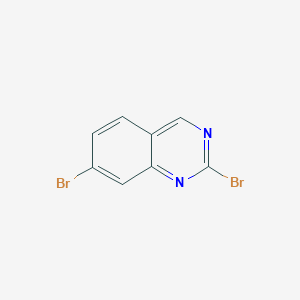
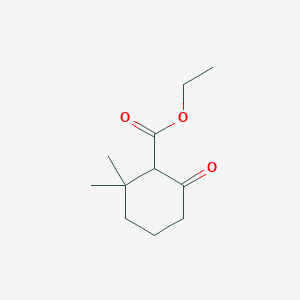


![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)

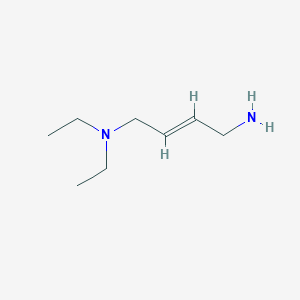


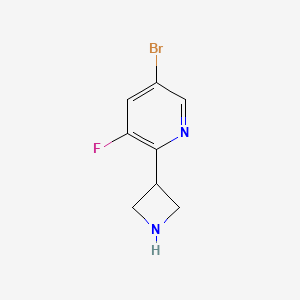
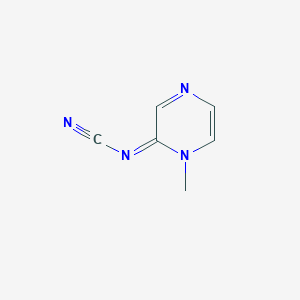
![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)

